molecular formula C23H19NO4 B8070978 Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-

Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-

Cat. No.: B8070978
M. Wt: 373.4 g/mol
InChI Key: JPABEUUJCXVKCD-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- is a complex organic compound with the molecular formula C29H23N3O4. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a fluorenylmethoxycarbonyl (Fmoc) group through a methylamino linkage. The Fmoc group is commonly used in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method. The protected amino acid is then reacted with sodium azide (NaN3) to form the Fmoc amino acid azide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and reaction steps but utilizes industrial-grade reagents and equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Piperidine is often used to remove the Fmoc group.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the free amine.

Scientific Research Applications

Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to reveal the free amine for further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-[2-[4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenyl]diazenyl]
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- is unique due to its specific structure, which combines the properties of benzoic acid and the Fmoc group. This combination allows it to serve as an effective protecting group in peptide synthesis, offering stability and ease of removal compared to other protecting groups .

Biological Activity

Benzoic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]- (commonly referred to as Fmoc-4-Amb-OH), is a compound that has gained attention in various fields due to its potential biological activities. This article explores its synthesis, structural characteristics, biological activities, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C23H19NO4
  • Molecular Weight : 373.41 g/mol
  • CAS Number : 164470-64-8
  • Physical State : Solid (white crystalline powder)
  • Melting Point : 215°C
  • Purity : ≥98% (HPLC)

Synthesis and Structural Characteristics

Fmoc-4-Amb-OH can be synthesized using various methods, including solid-phase synthesis techniques. The compound features a fluorenylmethoxycarbonyl (Fmoc) group which is commonly used for protecting amino groups in peptide synthesis. The presence of the benzoic acid moiety contributes to its biological activity, particularly in interactions with proteins and other biomolecules.

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including Fmoc-4-Amb-OH, exhibit promising anticancer properties. For instance, compounds derived from benzoic acid have been shown to inhibit the proliferation of cancer cells by modulating pathways involved in cell growth and apoptosis. A notable study highlighted that certain benzoic acid derivatives effectively reduced IL-15 dependent peripheral blood mononuclear cell (PBMC) proliferation, which is significant in the context of inflammatory and autoimmune disorders .

Inhibition of Cytokine Production

Research has demonstrated that benzoic acid derivatives can inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-17. This inhibition is crucial for developing therapeutic agents aimed at treating conditions characterized by chronic inflammation . The structure of these compounds allows them to interact specifically with target receptors, facilitating their role as potential anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The effectiveness of Fmoc-4-Amb-OH and its derivatives is influenced by their structural features. A study identified that compounds with specific functional groups exhibited higher inhibitory activity against IL-15Rα compared to others . The presence of an amide bond in the side chain was particularly noted as a critical feature for enhancing biological activity.

Case Studies

StudyFindings
Babu et al. (2000)Investigated the synthesis and stability of Fmoc amino acid derivatives; highlighted their potential in peptide synthesis .
Recent Research (2023)Identified new benzoic acid derivatives with low molecular weight that inhibit IL-15 signaling; demonstrated significant reduction in cytokine secretion .
Pharmacological StudyEvaluated the anti-inflammatory effects of benzoic acid derivatives; found promising results in reducing inflammatory markers in vitro .

Properties

IUPAC Name

4-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(13-24-16-11-9-15(10-12-16)23(26)27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPABEUUJCXVKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CNC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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